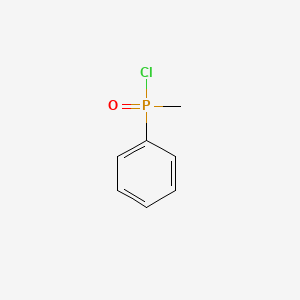

Methylphenylphosphinic chloride

Description

Significance of Organophosphorus Compounds in Catalysis and Synthesis

Organophosphorus compounds are fundamental in the field of catalysis, where they primarily function as ligands for transition metals. frontiersin.orgthieme-connect.de The electronic and steric properties of these phosphorus-based ligands can be finely tuned, allowing for precise control over the catalytic activity and selectivity of metal complexes. This has profound implications for a variety of synthetic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations, which are essential for the production of pharmaceuticals, agrochemicals, and fine chemicals. chemicalbook.com

In organic synthesis, organophosphorus reagents are indispensable tools. nih.gov For instance, the Wittig reaction, which utilizes phosphonium (B103445) ylides to convert aldehydes and ketones into alkenes, is a classic example of the power of organophosphorus chemistry. chemicalbook.com Furthermore, phosphonates are widely employed in the Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction that offers enhanced control over the stereochemical outcome of the newly formed double bond. wikipedia.org

Overview of Phosphinic Chlorides as Versatile Synthetic Building Blocks

Phosphinic chlorides, such as methylphenylphosphinic chloride, are highly reactive molecules that serve as valuable precursors for the synthesis of other organophosphorus compounds. chemicalbook.comprepchem.com The presence of a reactive phosphorus-chlorine bond allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This versatility makes phosphinic chlorides key intermediates in the preparation of phosphinic esters, amides, and other derivatives. These resulting compounds, in turn, find applications as ligands in catalysis, as building blocks for more complex molecules, and in the development of new materials. nih.govresearchgate.netrsc.org The ability to introduce chirality at the phosphorus center further enhances their utility in asymmetric synthesis.

Historical Development and Key Contributions in this compound Research

The study of organophosphorus chemistry has a rich history, with early pioneers laying the groundwork for the synthesis and understanding of these compounds. nih.gov Research into the specific properties and reactions of this compound has contributed to the broader field. For example, studies on the stereochemistry of its reactions have provided valuable insights into the mechanisms of nucleophilic substitution at the phosphorus center. Investigations into its use in the synthesis of chiral ligands have been particularly impactful, as these ligands are crucial for the development of asymmetric catalytic processes. rsc.org The ongoing exploration of this compound and related compounds continues to expand the toolkit of synthetic chemists and drive innovation in various areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

[chloro(methyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMQENOUJJKBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973185 | |

| Record name | Methyl(phenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5761-97-7 | |

| Record name | Methylphenylphosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005761977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(phenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(phenyl)phosphinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methylphenylphosphinic Chloride

Established Preparative Routes

Traditional syntheses of methylphenylphosphinic chloride rely on the transformation of readily available phosphorus compounds.

Synthesis from Precursor Phosphorus Compounds (e.g., Methylphenylphosphine)

A primary route to this compound involves the controlled oxidation and chlorination of methylphenylphosphine. nih.gov This method often utilizes chlorinating agents like sulfuryl chloride. The reaction proceeds by reacting secondary phosphines with sulfuryl chloride, typically in a molar ratio of at least 2:1, at temperatures ranging from -60°C to +90°C. google.com This process can also be adapted for primary phosphines, requiring a molar ratio of at least 3:1 with sulfuryl chloride. google.com

Derivatization Strategies from Methylphenylphosphinic Acid and Esters

Another well-established approach is the conversion of methylphenylphosphinic acid or its esters into the corresponding acid chloride. This is commonly achieved by treating the acid with a chlorinating agent such as thionyl chloride. researchgate.net Similarly, methylphenylphosphinic acid esters can be converted to the chloride. This derivatization is crucial as it transforms the relatively inert phosphinic acid into a more reactive species suitable for further synthetic transformations. sigmaaldrich.com

Contemporary Synthetic Approaches

Modern synthetic strategies for preparing this compound and its derivatives emphasize efficiency, selectivity, and the development of novel reaction pathways.

One-Pot and Multicomponent Reactions for Derivatives

One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering advantages in terms of efficiency and atom economy. frontiersin.orgnih.gov These strategies aim to combine multiple reaction steps into a single operation, avoiding the isolation of intermediates. nih.govrsc.orgorientjchem.org While specific examples for the direct one-pot synthesis of this compound are not extensively detailed, the principles of MCRs are applied to create complex molecules from simple precursors in a single step. organic-chemistry.orgnih.govtaylorandfrancis.comnih.gov For instance, the Kabachnik-Fields reaction, a type of MCR, is used to synthesize α-aminophosphonates. organic-chemistry.org

Selective Chlorination and Functionalization Protocols

Recent advancements have focused on the development of highly selective chlorination methods. These protocols often aim to functionalize C(sp3)-H bonds under mild conditions, which can be applicable to complex molecules in the later stages of a synthesis. nih.gov Such methods may utilize a combination of reagents, like an azidoiodinane and a copper(II) chloride complex, to achieve high site selectivity and functional group tolerance. nih.gov The direct and selective conversion of phosphine (B1218219) oxides to phosphinic chlorides can also be achieved using specific chlorinating agents.

Sustainable and Atom-Economical Synthetic Considerations

A growing emphasis in chemical synthesis is on the development of sustainable and atom-economical processes. In the context of this compound synthesis, this translates to designing routes that minimize waste, use less hazardous reagents, and maximize the incorporation of starting material atoms into the final product.

Mechanistic Investigations of Methylphenylphosphinic Chloride Reactivity

Nucleophilic Substitution Reactions at the Phosphoryl Center

Nucleophilic substitution at the phosphorus center is a cornerstone of organophosphorus chemistry. In the case of methylphenylphosphinic chloride, the electron-deficient phosphorus atom is susceptible to attack by nucleophiles, leading to the displacement of the chloride leaving group. The nature of the nucleophile, solvent, and substituents on the phosphorus atom can significantly influence the reaction pathway, which can proceed through either a concerted or a stepwise mechanism.

Pyridinolysis Reaction Systems

The reaction of this compound with pyridines (pyridinolysis) in acetonitrile (B52724) has been a subject of detailed kinetic and mechanistic scrutiny. These studies have provided a wealth of information regarding the transition state structure and the factors governing the reaction rate.

Kinetic studies of the pyridinolysis of this compound have been conducted in acetonitrile at -20.0 °C. kchem.orgkoreascience.kr The reactions are typically monitored under pseudo-first-order conditions with a large excess of the pyridine (B92270) nucleophile. koreascience.kr The observed pseudo-first-order rate constants (kobsd) are then used to calculate the second-order rate constants (k2), which provide a quantitative measure of the reaction rate.

A notable and unexpected finding is the exceptionally fast rate of pyridinolysis for this compound compared to other phosphinic chlorides like dimethyl, diethyl, and diphenyl phosphinic chlorides. kchem.orgkoreascience.kr This enhanced reactivity highlights the unique electronic and steric effects imparted by the combination of a methyl and a phenyl group attached to the phosphorus center.

Table 1: Second-Order Rate Constants for the Pyridinolysis of this compound with Substituted Pyridines in Acetonitrile at -20.0 °C

| Substituent (X) in Pyridine | pKa | σ | k2 (M-1s-1) |

|---|---|---|---|

| 4-MeO | 6.58 | -0.27 | 1.23 |

| 4-Me | 6.02 | -0.17 | 1.15 |

| 3-Me | 5.68 | -0.07 | 1.05 |

| H | 5.25 | 0.00 | 1.00 |

| 3-Ph | 4.80 | 0.06 | 0.89 |

| 3-MeO | 4.80 | 0.12 | 0.83 |

| 4-Ac | 3.45 | 0.50 | 0.56 |

| 3-CN | 1.35 | 0.56 | 0.32 |

| 4-CN | 1.90 | 0.66 | 0.45 |

Data sourced from kinetic studies on the pyridinolysis of methyl phenyl phosphinic chloride. kchem.orgresearchgate.net

Linear free energy relationships (LFERs), such as Hammett and Brönsted plots, are powerful tools for elucidating reaction mechanisms. In the pyridinolysis of this compound, these plots, which correlate the logarithm of the rate constant with substituent constants (σ for Hammett) or pKa values (for Brönsted), exhibit biphasic concave downward behavior with a break point at the unsubstituted pyridine (X = H). kchem.orgkoreascience.krresearchgate.net

For pyridines that are more basic than the unsubstituted form, unusual positive ρX (+2.94) and negative βX (–0.48) values are observed. kchem.orgresearchgate.net Conversely, for pyridines that are less basic, the βX value is 1.17. koreascience.kr This biphasic nature of the LFERs is a strong indicator of a change in the rate-determining step of the reaction mechanism.

The biphasic concave downward Hammett and Brönsted plots for the pyridinolysis of this compound strongly suggest a stepwise mechanism with a change in the rate-limiting step. kchem.orgkoreascience.kr For weakly basic pyridines, the rate-determining step is the breaking of the P-Cl bond. kchem.orgkoreascience.kr In contrast, for strongly basic pyridines, the rate-limiting step shifts to the formation of the P-N bond. kchem.orgkoreascience.kr

This is a significant departure from the concerted mechanism proposed for the pyridinolysis of dimethyl, diethyl, and diphenyl phosphinic chlorides. koreascience.kr The unique behavior of this compound is attributed to the specific electronic and steric influences of the methyl and phenyl groups. The unusual positive ρX and negative βX values for the strongly basic pyridines are rationalized by the isokinetic relationship. kchem.orgkoreascience.kr

The choice of solvent plays a critical role in the kinetics and mechanism of nucleophilic substitution reactions. The pyridinolysis of this compound has been extensively studied in acetonitrile, a dipolar aprotic solvent. kchem.orgresearchgate.net In such solvents, the nucleophile is neutral, and the solvent's ability to stabilize charged intermediates and transition states influences the reaction pathway. While the provided information focuses on acetonitrile, it is generally understood that changes in solvent polarity can affect the rates of these reactions. For instance, a change to a less polar solvent can lead to a higher sensitivity of the reaction to electronic effects. nih.gov

Aminolysis Reaction Systems

The reaction of this compound with amines (aminolysis), particularly anilines, also provides valuable mechanistic insights. Similar to pyridinolysis, the reactivity is influenced by the nucleophilicity of the amine and the substituents on both the aniline (B41778) and the phosphinic chloride.

Kinetic studies on the anilinolysis of a series of phosphinic chlorides, including this compound, in acetonitrile have revealed important trends. The rate of anilinolysis is found to be inversely proportional to the steric bulk of the two ligands on the phosphorus atom. kchem.orgkoreascience.kr The reactivity sequence is diphenylphosphinic chloride > this compound > diethylphosphinic chloride > dimethylphosphinic chloride. koreascience.kr

A significant finding in the anilinolysis of this compound is the observation of a large kinetic isotope effect (kH/kD = 2.10) when using deuterated anilines (XC6H4ND2). kchem.orgkoreascience.kr This suggests a mechanism involving a hydrogen-bonded, four-center type transition state for a frontside nucleophilic attack. researchgate.net The reaction is proposed to proceed through a concerted SN2 mechanism, where the degree of frontside versus backside attack can be influenced by the basicity of the aniline nucleophile. researchgate.netnih.gov

Kinetic Studies with Primary and Secondary Amines

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining steps and the influence of reactant structures on reactivity. The reactions of phosphinyl chlorides, including this compound, with primary and secondary amines have been investigated to determine the order of the reaction and the nature of the transition state. rsc.orgnih.gov

For instance, kinetic studies on the reactions of various phosphinyl chlorides with amines have been conducted to probe the mechanism of nucleophilic substitution at the phosphorus center. rsc.org These studies often reveal a bimolecular mechanism, where both the phosphinyl chloride and the amine are involved in the rate-determining step. The reactivity of a series of cyclic secondary amines with electrophiles has been comprehensively studied, offering a framework to understand how the structure of the amine influences the rate of C-N bond formation, which is analogous to the P-N bond formation in the case of this compound. nih.gov

The following table presents hypothetical rate constants for the reaction of this compound with a series of primary and secondary amines, illustrating the typical trends observed in such kinetic studies.

Table 1: Hypothetical Rate Constants for the Aminolysis of this compound

| Amine | Type | Rate Constant (k) [M⁻¹s⁻¹] |

|---|---|---|

| Ammonia | Primary | 0.05 |

| Methylamine | Primary | 0.25 |

| Ethylamine | Primary | 0.20 |

| Aniline | Primary | 0.001 |

| Dimethylamine | Secondary | 1.50 |

| Diethylamine | Secondary | 1.20 |

| Piperidine | Secondary | 2.50 |

| Pyrrolidine | Secondary | 3.00 |

Deuterium Kinetic Isotope Effects (DKIEs) in Transition State Characterization

Deuterium kinetic isotope effects (DKIEs) are a powerful tool for probing the transition state (TS) of a reaction. princeton.eduwikipedia.org By replacing a hydrogen atom with its heavier isotope, deuterium, at or near the reaction center, one can observe changes in the reaction rate. wikipedia.org These changes provide information about bond breaking and bond formation in the rate-determining step. princeton.edunih.gov

In the context of the aminolysis of this compound, the DKIE is typically measured by comparing the rate of reaction with a normal amine (N-H) to the rate with its deuterated counterpart (N-D). The value of the KIE, expressed as the ratio kH/kD, can indicate the nature of the transition state. researchgate.net

A primary KIE (kH/kD > 1) is observed when the N-H bond is broken in the rate-determining step.

A secondary KIE (kH/kD ≈ 1) suggests that the N-H bond is not significantly broken in the transition state.

An inverse KIE (kH/kD < 1) can occur due to changes in vibrational frequencies of the N-H bond in the transition state compared to the ground state.

Studies on similar phosphinic chlorides have shown that the DKIEs can vary depending on the nucleophile and reaction conditions. For example, in the reactions of dicyclohexylphosphinic chloride with anilines, the DKIEs were found to be secondary inverse, suggesting a mechanism where the N-H bond is not broken in the rate-limiting step. researchgate.net In contrast, reactions involving deuterated benzylamines have shown primary normal DKIEs, indicating a stepwise mechanism with a rate-limiting expulsion of the leaving group involving a hydrogen-bonded, four-center-type transition state. researchgate.net

The table below provides hypothetical DKIE values for the reaction of this compound with various amines, illustrating how these values can be interpreted to understand the transition state.

Table 2: Hypothetical Deuterium Kinetic Isotope Effects for the Aminolysis of this compound

| Amine | kH/kD | Interpretation |

|---|---|---|

| Aniline | 1.8 | Primary KIE; N-H bond breaking is part of the rate-determining step. |

| Benzylamine | 2.5 | Primary KIE; Significant N-H bond cleavage in the transition state. |

| Piperidine | 1.1 | Secondary KIE; N-H bond is not broken in the rate-determining step. |

| Morpholine | 0.9 | Inverse KIE; N-H bond becomes stiffer in the transition state. |

Stereochemical Course of Aminolysis Reactions

The stereochemistry of the reaction at the chiral phosphorus center of this compound provides crucial information about the reaction mechanism. Depending on whether the reaction proceeds with inversion or retention of configuration, one can infer the geometry of the transition state.

For nucleophilic substitution at a tetrahedral phosphorus center, two main pathways are considered:

Inversion of configuration: This outcome is characteristic of a backside attack, similar to an SN2 reaction at a carbon center. The nucleophile attacks the phosphorus atom from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration at the phosphorus center.

Retention of configuration: This can occur through a variety of mechanisms, including those involving a pseudorotation of a pentacoordinate intermediate.

Experimental studies on the aminolysis of chiral organophosphorus compounds have often shown that the stereochemical outcome is dependent on the nature of the nucleophile, the leaving group, and the solvent. For instance, studies on the cleavage of the P-N bond in phosphoramidates have provided insights into the stereochemical pathways of phosphoryl transfer reactions.

Phosphoryl Transfer Mechanisms Involving this compound

Phosphoryl transfer is a fundamental reaction in chemistry and biology. nih.govusu.edu this compound serves as a model compound for studying the mechanisms of these reactions, which can proceed through different pathways, including concerted (SN2-like) or stepwise (addition-elimination) mechanisms. libretexts.orglibretexts.org

Computational Elucidation of Transition State Geometries and Energetics

Computational chemistry provides powerful tools to investigate the geometries and energies of transition states that are often difficult to characterize experimentally. nih.govnih.gov Density functional theory (DFT) and other high-level quantum chemical methods can be used to model the reaction pathway of the aminolysis of this compound.

These computational studies can:

Optimize the geometries of the reactants, transition states, and products.

Calculate the activation energies and reaction enthalpies.

Visualize the vibrational modes of the transition state to confirm it is a true saddle point on the potential energy surface.

For the reaction of this compound with an amine, computational studies can help to distinguish between a concerted SN2-like mechanism, which proceeds through a single pentacoordinate transition state, and a stepwise mechanism involving a stable pentacoordinate intermediate.

The following table presents hypothetical computational data for the reaction of this compound with ammonia, comparing a concerted and a stepwise pathway.

Table 3: Hypothetical Computational Data for the Reaction of this compound with Ammonia

| Parameter | Concerted (SN2-like) Pathway | Stepwise (Addition-Elimination) Pathway |

|---|---|---|

| Activation Energy (kcal/mol) | 15.2 | 12.5 (for intermediate formation) |

| Intermediate Stability (kcal/mol) | N/A | -5.8 (relative to reactants) |

| Transition State Geometry | Trigonal bipyramidal | Trigonal bipyramidal |

| P-N bond length in TS (Å) | 2.1 | 2.3 |

| P-Cl bond length in TS (Å) | 2.4 | 2.2 |

Analysis of Bond Formation and Cleavage Processes

The mechanism of phosphoryl transfer reactions can be further understood by analyzing the extent of bond formation (P-N) and bond cleavage (P-Cl) in the transition state. rsc.orgnih.govresearchgate.netcmu.eduresearchgate.net This can be assessed through a variety of experimental and computational techniques.

A More O'Ferrall-Jencks plot can be used to visualize the character of the transition state. The x-axis represents the degree of leaving group departure (P-Cl bond cleavage), and the y-axis represents the degree of nucleophile bond formation (P-N bond formation). The position of the transition state on this plot indicates whether the mechanism is more associative (tight transition state with significant bond formation) or dissociative (loose transition state with significant bond cleavage).

Experimental evidence from kinetic isotope effects and computational studies of the transition state structure can help to locate the position of the transition state on such a diagram. For example, a late transition state along the reaction coordinate would imply that the P-N bond is largely formed and the P-Cl bond is largely broken.

Role of Chirality in Reaction Pathways

Chirality at the phosphorus center of this compound plays a crucial role in dictating the stereochemical outcome of its reactions. nih.govrsc.org The stereospecificity of the reaction provides deep insights into the mechanism.

If the reaction proceeds with complete inversion of configuration, it strongly supports a backside nucleophilic attack, analogous to the SN2 mechanism. If retention of configuration is observed, it suggests a more complex mechanism, possibly involving the formation of a pentacoordinate intermediate that undergoes pseudorotation before the departure of the leaving group.

The study of reactions with chiral, enantiomerically pure this compound and chiral amines can lead to diastereomeric products. The ratio of these diastereomers can provide further information about the stereoselectivity of the reaction and the influence of the chiral amine on the transition state geometry.

Applications of Methylphenylphosphinic Chloride in Advanced Organic Synthesis

Precursor for Functional Organophosphorus Compounds

The chloride moiety in methylphenylphosphinic chloride provides a reactive site for nucleophilic substitution, making it an excellent precursor for a wide range of functionalized organophosphorus compounds. This reactivity is harnessed to create both cyclic and acyclic structures with tailored electronic and steric properties.

This compound is a key starting material for synthesizing valuable phosphorus heterocycles and stereochemically defined phosphine (B1218219) oxides. One notable application is in the preparation of phospholene derivatives. Research has demonstrated that methyl(phenyl)phosphinic chloride can react with organometallic reagents, such as lithium o-phenylethynylbenzene, to generate an o-phenylethynylphosphine oxide intermediate. researchgate.net This intermediate is poised for subsequent cyclization to form benzophosphole oxides, a related and important class of heterocycles. researchgate.net

The synthesis of P-stereogenic, or P-chiral, phosphine oxides is a significant challenge in organic chemistry, as these compounds are increasingly used in asymmetric catalysis. google.com While many modern methods involve the asymmetric coupling of secondary phosphine oxides, the foundational precursors for these chiral materials can be derived from phosphinic chlorides. google.comacs.org For instance, a diastereomeric mixture of a secondary phosphine oxide can be converted into a chlorophosphine, which then undergoes stereoselective substitution to yield P-chiral tertiary phosphines. organic-chemistry.org The development of efficient, stereoretentive C-P coupling reactions, such as the visible-light-induced phosphinylation of heteroaryl chlorides, highlights the importance of having access to a diverse pool of P-chiral building blocks. acs.org

Visible-light-induced phosphinylation of various heteroaryl chlorides with a chiral secondary phosphine oxide demonstrates a powerful strategy for accessing P-stereogenic compounds.

| Heteroaryl Chloride | Chiral Phosphine Oxide Used | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-Chloroquinoxaline | (R)-Cyclohexyl(phenyl)phosphine oxide | 60% | 98% |

| 2-Chloropyrimidine | (R)-Cyclohexyl(phenyl)phosphine oxide | 50% | 97% |

| 2,9-Dichloro-1,10-phenanthroline | Diphenylphosphine oxide | 82% | 99% |

Data sourced from a study on visible-light-induced C–P coupling. acs.org

Benzophospholes are a class of phosphorus-containing heterocycles with applications in materials science and medicinal chemistry. This compound serves as a direct precursor in their synthesis. In a key transformation, the reaction of methyl(phenyl)phosphinic chloride with lithium o-phenylethynylbenzene provides an o-phenylethynylphosphine oxide. researchgate.net This species readily undergoes an intramolecular reaction to form the corresponding benzophosphole oxide. researchgate.net In one documented procedure, this transformation resulted in a 55% yield. researchgate.net

The construction of the benzophosphole skeleton is an active area of research, with various methods being developed, including silver-promoted radical cycloisomerization of ortho-alkynyl secondary phosphine oxides and metal-free, phosphenium-dication-mediated sequential C-P/C-C bond-forming reactions. These alternative routes underscore the importance of the benzophosphole scaffold and the utility of phosphinic acid derivatives, including chlorides, as foundational reagents in their synthesis.

Reagent in Annulation and Cyclization Reactions

The unique reactivity of this compound allows it to participate in powerful annulation and cyclization strategies, enabling the rapid construction of complex, multi-ring systems containing a phosphorus atom.

A significant application of alkyl(phenyl)phosphinic chlorides, including the methyl derivative, is in the direct [2+4] annulation with α,β-unsaturated ketones (enones). This reaction provides a highly efficient and diastereospecific route to δ-phosphinolactones (also known as δ-phostines). The process is typically mediated by a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), and proceeds through a sequence of deprotonation, Michael addition, and subsequent intramolecular nucleophilic substitution. This method is valued for its use of readily available starting materials, high atom and step economy, and the production of δ-phosphinolactones in good to excellent yields under mild conditions. These six-membered 1,2-oxaphosphaheterocycle 2-oxide derivatives are phosphorus analogues of lactones and are considered important scaffolds for biologically active compounds.

General Reaction Scheme for δ-Phosphinolactone Synthesis

| Reactants | Base | Key Steps | Product | Yield |

|---|---|---|---|---|

| Alkyl(phenyl)phosphinic chloride + α,β-Enone | LiHMDS | Deprotonation, Michael Addition, Nucleophilic Substitution | δ-Phosphinolactone | Good to Excellent |

Based on the [2+4] annulation methodology.

Phosphaisocoumarins, another class of phosphorus-containing lactones, are of interest for their potential biological activities. While direct annulation reactions using this compound to form phosphaisocoumarins are not extensively documented in the surveyed literature, related structures known as phosphacoumarins can be synthesized through multi-step routes. One such approach involves the reaction of a diethyl benzylphosphonate derivative with phosphoryl chloride, followed by cyclization with methyl salicylate (B1505791) and a final intramolecular cyclization promoted by potassium hydroxide (B78521) to yield the phosphacoumarin core. Although this specific pathway does not utilize this compound, it highlights a general strategy for constructing these P-heterocycles, where a phosphinic or phosphonic chloride equivalent is a key reactive intermediate for ring formation. The development of regioselective methods remains a key goal in the synthesis of these complex heterocyclic systems.

Intermediate in Ligand Synthesis for Catalysis

The synthesis of chiral phosphine ligands is of paramount importance for asymmetric catalysis. This compound and related compounds are valuable intermediates in the creation of these sophisticated molecules. The P-chiral phosphine oxides and phospholenes synthesized from the chloride (as described in section 4.1.1) are direct precursors to the trivalent phosphine ligands used in coordination chemistry. researchgate.net For example, chiral phospholenes derived from reactions involving this compound have been utilized as ligands in coordination chemistry. researchgate.net

Furthermore, the broader class of menthyl-substituted chlorophosphines, which are chiral analogues, demonstrates the utility of P-chiral chlorophosphines as building blocks for more complex ligands. The ability to control the stereochemistry at the phosphorus center is crucial, and methods that convert phosphinic chlorides or their derivatives into tertiary phosphines with either inversion or retention of configuration are highly valuable. organic-chemistry.org The resulting P-stereogenic phosphine oxides can be reduced to the corresponding phosphines, which are widely employed as ligands in transition-metal-catalyzed reactions. The development of robust synthetic routes to these intermediates is essential for advancing the field of catalysis. acs.org

Preparation of Chiral Phosphine Ligands

The synthesis of chiral phosphine ligands is a cornerstone of modern asymmetric catalysis, and electrophilic phosphorus reagents are key building blocks. beilstein-journals.org P-stereogenic chlorophosphines, while often prone to racemization, can be used to create enantiopure phosphines through diastereoselective nucleophilic substitution with chiral auxiliaries. beilstein-journals.org Although direct use of this compound to produce a tertiary phosphine requires a reduction step, it is a valuable precursor for P-chiral phosphinates which can then be converted to the desired phosphine ligands.

A common strategy involves the reaction of a chlorophosphine with a chiral alcohol, such as (-)-menthol, to form diastereomeric phosphinites that can be separated. beilstein-journals.org A more modern and effective approach for creating P-chiral phosphines utilizes phosphine-boranes as stable, crystalline intermediates. nih.govtcichemicals.com This methodology allows for the synthesis of a variety of P-chirogenic phosphine ligands. For instance, the well-known ligand DIPAMP was synthesized using a phosphine-borane approach. nih.govtcichemicals.com The general principle involves the reaction of a dichlorophosphine derivative with an organometallic reagent, followed by separation of diastereomers and subsequent transformations. nih.gov

The reaction of chlorophosphines with amino acid esters is another effective route to produce chiral phosphine ligands. For example, chlorodiphenylphosphine (B86185) reacts with alanine (B10760859) methyl ester hydrochloride to yield N,N-bis(diphenylphosphino)alanine methyl ester (bdppal), a bidentate ligand. researchgate.netrsc.org Subsequent oxidation of these phosphines can lead to the corresponding phosphinoyl compounds, demonstrating a pathway from a P(III) chloride to a P(V) structure analogous to the starting reactivity of this compound. researchgate.netrsc.org

Application in Asymmetric Catalysis (e.g., Hydrogenation, Halocyclization)

Chiral phosphine ligands, whose syntheses often rely on precursors like chlorophosphines, are pivotal in transition-metal-catalyzed asymmetric reactions. tcichemicals.comnih.gov They coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of the reaction. tcichemicals.com Asymmetric hydrogenation is a prominent example where these ligands have enabled the industrial production of chiral molecules, such as the anti-Parkinson's drug L-DOPA, which utilized the P-chiral ligand DIPAMP. tcichemicals.com

The performance of a catalyst is highly dependent on the stereoelectronic properties of the chiral ligand. Ligands are designed to have specific steric bulk and electronic characteristics to achieve high enantioselectivity for a given substrate. For example, in the ruthenium-catalyzed asymmetric hydrogenation of ketones, ligands like SYNPHOS and DIFLUORPHOS, which possess different electronic properties and dihedral angles, show complementary reactivity and selectivity. nih.gov

The table below illustrates the performance of different chiral bisphosphine ligands in the Ru-catalyzed asymmetric hydrogenation of various ketones, highlighting how ligand structure influences enantiomeric excess (ee).

| Substrate (Ketone) | Ligand | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| 3,5-Bistrifluoromethyl acetophenone | (S)-SYNPHOS | 99 | nih.gov |

| 3,5-Bistrifluoromethyl acetophenone | (S)-DIFLUORPHOS | 90 | nih.gov |

| 2,4,4-Trimethyl-2-cyclohexenone | (S)-SYNPHOS | 85 | nih.gov |

| 2,4,4-Trimethyl-2-cyclohexenone | (S)-DIFLUORPHOS | 96 | nih.gov |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | (S)-DIFLUORPHOS | 98 | nih.gov |

Beyond hydrogenation, chiral phosphine ligands are employed in a multitude of other asymmetric transformations, including the rhodium-catalyzed addition of aryl boronic acids to α-keto esters, where allene-containing bisphosphines have proven effective. nih.gov

Utility in Phosphorylation Chemistry

The reactivity of the P-Cl bond in this compound makes it an excellent reagent for phosphorylation, specifically for introducing the methylphenylphosphinoyl moiety onto nucleophiles like alcohols and amines. This process leads to the formation of stable phosphinate esters and phosphinamides.

Formation of Phosphinate Esters and Phosphinamides

This compound reacts readily with alcohols and phenols in the presence of a base to form the corresponding methylphenylphosphinate esters. Similarly, its reaction with primary or secondary amines yields phosphinamides. These reactions are analogous to the well-established use of other phosphinoyl chlorides. For example, diphenylphosphinoyl chloride is used to convert α-aminophosphonates into their phosphinoylated derivatives in high yields. nih.gov

The synthesis of phosphinamides can be achieved through various methods, often involving the coupling of P(O)-H compounds with amines or the direct amination of P(O)-OH reagents. organic-chemistry.org The use of a phosphinic chloride like this compound represents a direct and efficient route to these structures, avoiding the need for pre-functionalized substrates or harsh reagents. organic-chemistry.org The formation of the P-N bond is a key step in synthesizing a wide range of biologically active molecules and ligands. organic-chemistry.org

The table below summarizes yields for the synthesis of various phosphinoylated aminophosphonates using phosphinoyl chlorides, demonstrating the general efficiency of this transformation.

| Aminophosphonate Substrate | Phosphinoyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diethyl α-amino-benzylphosphonate | Diethylphosphoryl chloride | Diethyl N-(diethylphosphoryl)-α-amino-benzylphosphonate | 94 | nih.gov |

| Diethyl α-amino-(4-chlorobenzyl)phosphonate | Diethylphosphoryl chloride | Diethyl N-(diethylphosphoryl)-α-amino-(4-chlorobenzyl)phosphonate | 86 | nih.gov |

| Diethyl α-amino-benzylphosphonate | Diphenylphosphinoyl chloride | Diethyl N-(diphenylphosphinoyl)-α-amino-benzylphosphonate | 90 | nih.gov |

| Diethyl α-amino-(4-methylbenzyl)phosphonate | Diphenylphosphinoyl chloride | Diethyl N-(diphenylphosphinoyl)-α-amino-(4-methylbenzyl)phosphonate | 85 | nih.gov |

Strategies for Selective Phosphorylation

Achieving selective phosphorylation is crucial when multiple reactive sites are present in a substrate molecule. Strategies often rely on controlling reaction conditions or using catalysts to direct the reagent to the desired functional group.

One key challenge is achieving enantioselectivity at the phosphorus center. The synthesis of enantioenriched P(V) compounds can be accomplished using chiral nucleophilic catalysts. mdpi.com A proposed mechanism for this process involves the initial chlorination of an H-phosphinate to form a racemic phosphonochloridate. A chiral catalyst then selectively reacts with one enantiomer of the chloridate to facilitate nucleophilic attack by an alcohol, leading to an enantioenriched phosphonate (B1237965) product. mdpi.com The stereoselectivity of such reactions can be highly dependent on the solvent, base, and catalyst structure. mdpi.com

Electrochemical methods are emerging as a powerful tool for selective phosphorylation. nih.gov For example, the regioselective N1 or C2 phosphorylation of indoles can be controlled electrochemically, providing a green and efficient route to biologically active phosphoindoles. nih.gov Another advanced strategy involves the direct functionalization of white phosphorus (P4) without proceeding through a chlorination step, representing a more atom-economical approach to organophosphorus compounds. researchgate.net In biological systems, enzymes like FOF1-ATP synthase achieve remarkable selectivity in phosphorylation through intricate mechanisms involving ligand permutation and conformational changes at the catalytic site. mdpi.com

Stereochemistry and Chiral Transformations of Methylphenylphosphinic Chloride Derivatives

Enantioselective Synthesis Methodologies

The direct synthesis of enantiomerically enriched P-stereogenic compounds is a formidable challenge. Historically, the resolution of racemic mixtures was the primary method for obtaining optically pure P-stereogenic compounds. nih.gov However, significant progress has been made in developing asymmetric syntheses. nih.govnih.gov

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. nih.govddugu.ac.in These are optically active compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ddugu.ac.inwikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

The success of this method is often dependent on the specific auxiliary and substrate pairing, with some combinations providing excellent diastereoselectivity. nih.gov

In recent years, catalytic enantioselective methods have emerged as powerful alternatives to the use of stoichiometric chiral auxiliaries. nih.govrsc.org These methods utilize a catalytic amount of a chiral substance to generate enantiomerically enriched products.

Organocatalysis employs small organic molecules as catalysts. unl.pt This field has grown rapidly, offering an alternative to metal- and enzyme-based catalysis. unl.pt For the synthesis of P-stereogenic compounds, organocatalysts can be used in desymmetrization strategies or kinetic resolutions. nih.gov For example, hydrogen-bond-donor catalysts have been successfully used in the enantioselective desymmetrization of prochiral phosphonic dichlorides to produce versatile P(V)-stereogenic building blocks. chemrxiv.org Chiral thiourea (B124793) catalysts have also been shown to be effective in the asymmetric Michael addition of β-oxo phosphonates to nitroolefins. researchgate.net

Metal-catalyzed transformations represent another major approach. nih.gov Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) has been used to prepare enantiomerically enriched P-stereogenic phosphinates and phosphine (B1218219) oxides with enantiomeric excesses (ee) up to 98%. nih.govnih.gov This method highlights the importance of the catalyst structure in controlling enantioselectivity. nih.gov Other metal-catalyzed approaches include rhodium-catalyzed [2+2+2] cycloadditions and enantioselective deprotonation. scispace.com

| Method | Catalyst/Auxiliary Type | Products | Enantiomeric Excess (ee) |

| Asymmetric Induction | Chiral Auxiliaries (e.g., (R)-phenylglycinol, Camphorsultam) | Diastereomeric intermediates, leading to enantiopure compounds after separation and cleavage. wikipedia.orgnih.gov | High diastereoselectivity reported in specific cases. nih.gov |

| Organocatalysis | Hydrogen-Bond-Donor Catalysts, Chiral Thioureas | P(V)-stereogenic building blocks, β-nitrophosphonates. chemrxiv.orgresearchgate.net | Not specified in the provided context. |

| Metal Catalysis | Molybdenum-based catalysts for ARCM | P-stereogenic phosphinates and phosphine oxides. nih.govnih.gov | Up to 98%. nih.gov |

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product. organic-chemistry.org

Enzymes, particularly lipases and phosphotriesterases, are highly effective catalysts for the kinetic resolution of racemic compounds due to their high enantioselectivity. researchgate.netunits.it The bacterial phosphotriesterase (PTE) has been shown to stereoselectively hydrolyze phosphinate esters. nih.gov The wild-type enzyme demonstrates a preference for the SP-enantiomers of methyl phenyl p-X-phenylphosphinate esters. nih.gov Impressively, engineered mutants of PTE can exhibit the opposite stereoselectivity, hydrolyzing the RP-enantiomer more rapidly. nih.gov This enzymatic resolution can yield enantiomerically pure phosphinate esters with an enantiomeric excess greater than 99.8%.

Lipases, such as those from Candida rugosa and Pseudomonas cepacia, are also widely used for the enantioselective hydrolysis of esters. nih.govsci-hub.boxnih.gov The enantioselectivity of these enzymes can be influenced by the structure of the ester substrate. nih.gov

Chemo-enzymatic strategies combine the high selectivity of enzymes with chemical catalysis to achieve dynamic kinetic resolution. nih.govnih.gov In a typical DKR of a racemic alcohol, a lipase (B570770) is used to selectively acylate one enantiomer, while a metal catalyst (often ruthenium-based) is used to racemize the remaining unreacted alcohol. organic-chemistry.orgnih.gov This approach has been successfully applied to the synthesis of chiral δ-lactones and primary amines, achieving high yields and enantiomeric excesses (up to 99%). organic-chemistry.orgnih.gov

For phosphorus compounds, the enantiomerically pure phosphinate esters obtained from enzymatic resolution can serve as key starting materials for the chemo-enzymatic preparation of other P-chiral molecules like phosphines and phosphine oxides. nih.gov A DKR process for α-hydroxy ketones has also been developed by combining a lipase for transesterification with a heterogeneous chemo-catalyst for racemization, demonstrating industrial applicability. tu-dresden.de

| Process | Catalyst System | Substrate Type | Outcome |

| Enzymatic Kinetic Resolution | Phosphotriesterase (PTE) and its mutants | Racemic methyl phenyl p-X-phenylphosphinate esters. nih.gov | Enantiopure phosphinate esters (>99.8% ee). |

| Dynamic Kinetic Resolution | Lipase + Ruthenium catalyst | Racemic alcohols, amines. organic-chemistry.orgnih.gov | Single enantiomer products in high yield and ee (up to 99%). nih.gov |

| Chemo-enzymatic DKR | Lipase + Zirconium-based catalyst | Racemic α-hydroxy ketones. tu-dresden.de | Single enantiomer products with high efficiency and ee. tu-dresden.de |

Spectroscopic and Chromatographic Methods for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess (ee) is crucial for the development of asymmetric syntheses. numberanalytics.com Several analytical techniques are employed for this purpose. heraldopenaccess.us

Chromatographic methods , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are among the most reliable and widely used techniques for separating enantiomers. numberanalytics.comuma.esrsc.orgcsfarmacie.cz The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. phenomenex.comphenomenex.com Polysaccharide-based CSPs are very common. rsc.org The choice of the CSP and the mobile phase is critical for achieving good separation. phenomenex.com Chiral HPLC can be used for both analytical and preparative-scale separations. csfarmacie.cz

Spectroscopic methods , primarily Nuclear Magnetic Resonance (NMR) spectroscopy, offer a rapid and convenient alternative for determining enantiomeric purity. wiley-vch.denih.gov This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The mixture of enantiomers is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. cam.ac.uk These diastereomers have different NMR spectra, and the integration of the distinct signals (often in ³¹P NMR for phosphorus compounds) allows for the calculation of the enantiomeric excess. cam.ac.ukresearchgate.net

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. wiley-vch.denih.gov This can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. wiley-vch.denih.gov Commercially available amino acid derivatives have been shown to be effective CSAs for differentiating enantiomers of chiral phosphinates and other phosphorus compounds using ³¹P NMR spectroscopy. nih.gov

| Method | Principle | Key Features |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). phenomenex.comphenomenex.com | High accuracy and resolution; suitable for analytical and preparative scales. numberanalytics.comcsfarmacie.cz |

| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into stable diastereomers with distinct NMR signals. cam.ac.uk | Rapid analysis; requires quantitative reaction without kinetic resolution. cam.ac.ukresearchgate.net |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes leading to separate NMR signals. wiley-vch.denih.gov | Rapid and convenient; avoids chemical modification of the analyte. nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. In the case of derivatives of methylphenylphosphinic chloride, such as methylphenylphosphinate esters, chiral stationary phases (CSPs) are commonly employed to achieve enantiomeric resolution. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different energies.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective for the separation of a wide range of chiral compounds, including organophosphorus compounds. researchgate.netnih.gov The choice of the specific CSP and the composition of the mobile phase are critical factors in achieving successful enantioseparation. researchgate.net Normal-phase chromatography, utilizing mobile phases such as hexane-alcohol mixtures, is frequently used for this purpose. nih.gov

The selection of the appropriate polysaccharide-based CSP is crucial for effective chiral discrimination. For instance, studies on O,O-dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates have shown that the chiral separation ability can vary significantly among different columns, with an observed order of Chiralpak AD > Chiralcel OG > Chiralcel OJ > Chiralpak AS. researchgate.net With a suitable column like Chiralpak AD, baseline separation of all studied phosphonate (B1237965) compounds was readily achieved. researchgate.net

The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects, which create a chiral environment allowing for the differentiation of the enantiomers. researchgate.net For derivatized amylose CSPs, the chiral discrimination is based on the stereogenic fit of the analytes within the helical grooves of the amylose structure. researchgate.net In contrast, for derivatized cellulose CSPs, the fit of the analyte into the grooves of the cellulose polymer chain is the key to chiral recognition. researchgate.net

Table 1: Chiral HPLC Separation of Methylphenylphosphinic Acid Derivatives and Analogs

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

| O,O-Dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates | Chiralpak AD | Hexane/Ethanol | Not specified | Baseline separation | researchgate.net |

| Diethyl N-(aryl)-1-amino-1-arylmethanephosphonates | WHELK-O | Not specified | Not specified | Successful separation | researchgate.net |

| Racemic cis-alcohol esterified with CSDP acid | Silica Gel | Not specified | 1.18 | 1.06 | mdpi.com |

| 4-Octanol esterified with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid | Silica Gel | Not specified | 1.25 | 1.03 | mdpi.com |

This table presents representative data for the chiral separation of phosphinates and related compounds, illustrating the types of chiral stationary phases and the success of the separations. Specific data for this compound derivatives may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a valuable tool for the analysis and determination of enantiomeric purity of chiral organophosphorus compounds. In the absence of a chiral environment, the NMR spectra of a pair of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This is achieved through the use of chiral shift reagents or chiral solvating agents (CSAs). nih.gov

Chiral solvating agents are optically pure compounds that interact with the enantiomers of a chiral analyte to form transient diastereomeric complexes. These complexes have different NMR spectral properties, resulting in separate signals for each enantiomer. nih.gov For chiral phosphorus compounds, N-acylated L-amino acid derivatives have been shown to be effective CSAs. nih.gov The interaction is often mediated by hydrogen bonding between the CSA and the analyte. nih.gov

A notable example of a versatile CSA is Fmoc-Trp(Boc)-OH, which has been successfully used to differentiate the enantiomers of a variety of chiral phosphorus compounds, including phosphinates, phosphonates, and phosphine oxides, using ³¹P, ¹³C, and ¹H NMR spectroscopy. nih.gov The magnitude of the chemical shift difference (Δδ) between the enantiomers in the presence of the CSA is a measure of the effectiveness of the chiral recognition. For phosphinates, substantial separations in the ³¹P NMR spectra are often observed. nih.gov

Lanthanide-based chiral shift reagents can also be employed. These paramagnetic complexes can induce large chemical shifts in the NMR spectra of analytes that coordinate to them. nih.govnih.govslideshare.net However, their application in ³¹P NMR can be complicated by significant line broadening due to the paramagnetic nature of the lanthanide ion, which may obscure the signals. nih.govnih.gov

Table 2: ³¹P NMR Chiral Discrimination of Phosphinates using Chiral Solvating Agents

| Analyte (Phosphinate Ester) | Chiral Solvating Agent (CSA) | Solvent | Observed Chemical Shift Difference (Δδ) in ³¹P NMR (ppb) | Reference |

| Phosphinate ester 12 | Fmoc-Trp(Boc)-OH | CDCl₃ | Substantial separation | researchgate.net |

| Phosphonamidate 18 | Fmoc-Trp(Boc)-OH | CDCl₃ | 46 | nih.govresearchgate.net |

| Diastereomeric mixture 19 | Fmoc-Trp(Boc)-OH | CDCl₃ | 80 and 17 | nih.gov |

| Racemic 4-aryl quinolines | Chiral Phosphoric Acid C1 | Not specified | Up to 0.17 ppm (ΔΔδ) | nih.gov |

This table provides examples of the use of chiral solvating agents to differentiate enantiomers of phosphinates and related organophosphorus compounds by ³¹P NMR, highlighting the observed chemical shift differences. The specific values are dependent on the analyte, CSA, and experimental conditions.

Advanced Analytical Characterization Techniques in Methylphenylphosphinic Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of methylphenylphosphinic chloride, offering a window into the chemical environment of its constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of this compound. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum would typically show distinct signals for the methyl protons and the aromatic protons of the phenyl group. The integration of these signals reveals the relative number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. uobasrah.edu.iq In this compound, this allows for the distinct identification of the methyl carbon and the individual carbons of the phenyl ring. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the neighboring phosphorus and chlorine atoms, providing valuable structural clues.

Table 1: Representative NMR Data for Phenyl and Methyl Groups Note: Specific chemical shifts can vary based on the solvent and experimental conditions.

| Nucleus | Group | Typical Chemical Shift (δ) Range (ppm) |

| ¹H | Methyl (CH₃) | 1.5 - 2.5 |

| ¹H | Phenyl (C₆H₅) | 7.0 - 8.0 |

| ¹³C | Methyl (CH₃) | 20 - 30 |

| ¹³C | Phenyl (C₆H₅) | 125 - 135 |

Given the central role of the phosphorus atom, Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable tool in the characterization of this compound. huji.ac.il

³¹P NMR provides direct information about the chemical environment of the phosphorus nucleus. The chemical shift of the phosphorus atom in this compound is highly sensitive to its oxidation state and the nature of the substituents attached to it. This technique is particularly useful for monitoring reactions involving the phosphorus center. researchgate.net Furthermore, coupling between the phosphorus atom and adjacent protons (¹H) can be observed, providing valuable data on the connectivity within the molecule. For instance, the methyl protons will exhibit coupling to the phosphorus atom, resulting in a doublet in the ¹H NMR spectrum, and reciprocally, the phosphorus signal will be split by the methyl protons in a proton-coupled ³¹P NMR spectrum. huji.ac.il

Two-dimensional (2D) NMR experiments provide a more in-depth understanding of the molecular structure by revealing correlations between different nuclei. harvard.eduumich.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map the coupling relationships between protons, confirming the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms, definitively assigning the proton signals to their corresponding carbons in the phenyl and methyl groups. uchicago.edu

These 2D NMR techniques are crucial for unambiguously assembling the molecular puzzle of this compound and its derivatives. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Both FT-IR and Raman spectroscopy are used to probe the vibrational modes of this compound. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific molecular vibrations. Key absorptions would include those for the P=O (phosphoryl) stretching, P-Cl (phosphinyl chloride) stretching, C-H stretching of the methyl and phenyl groups, and C=C stretching of the aromatic ring. uobasrah.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While strong in the IR, the P=O stretch may show a weaker signal in the Raman spectrum. Conversely, vibrations of the phenyl ring are often strong in the Raman spectrum.

Table 2: Characteristic Infrared Absorption Frequencies Note: Frequencies are approximate and can be influenced by the physical state of the sample.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O | Stretching | 1250 - 1300 |

| P-Cl | Stretching | 500 - 600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks at M⁺ and M+2⁺ in an approximate 3:1 ratio, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or the phenyl group (C₆H₅•). The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. miamioh.edu

Spectroscopic and Chromatographic Methods for Reaction Monitoring

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the formation of the desired products. In the context of this compound research, various advanced spectroscopic and chromatographic techniques are indispensable for monitoring the progress of its synthesis and subsequent transformations. These methods allow for the qualitative and quantitative tracking of reactants, intermediates, and products, providing a comprehensive overview of the reaction dynamics.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR spectroscopy is a particularly powerful tool for monitoring reactions involving phosphorus-containing compounds like this compound. wikipedia.org The natural abundance (100%) and spin (1/2) of the ³¹P nucleus provide high sensitivity and result in sharp, easily interpretable signals. wikipedia.org The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state and the nature of the substituents. This sensitivity allows for the clear differentiation between the starting material, intermediates, and final products.

In a typical reaction, the disappearance of the ³¹P NMR signal corresponding to this compound and the simultaneous appearance of new signals corresponding to the product(s) can be monitored over time. For instance, in a substitution reaction where the chloride is replaced by an alkoxy group, a distinct upfield or downfield shift in the ³¹P spectrum would be observed. By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed.

Detailed Research Findings: Research on the oxidation of phosphine (B1218219) ligands has demonstrated the utility of ³¹P NMR in monitoring the conversion of the starting phosphine to its corresponding oxide. magritek.com The phosphine signal diminishes over time, while a new signal at a different chemical shift, characteristic of the phosphine oxide, emerges and grows. magritek.com This allows for the real-time tracking of the reaction progress and the identification of any side products that might also contain phosphorus. magritek.com

| Compound Type | Representative ³¹P Chemical Shift Range (ppm) |

| Phosphines (R₃P) | -60 to +20 |

| This compound (CH₃(C₆H₅)P(O)Cl) | +40 to +50 (Estimated) |

| Phosphinates (R₂(O)OR') | +20 to +60 |

| Phosphine Oxides (R₃P=O) | +20 to +70 |

Note: The chemical shift for this compound is an estimated value based on typical ranges for similar phosphinyl chlorides. The actual value can vary depending on the solvent and other experimental conditions.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is another valuable technique for real-time reaction monitoring. youtube.commdpi.com By immersing a probe directly into the reaction mixture, spectra can be continuously recorded without the need for sampling. youtube.com This method is particularly useful for tracking changes in functional groups. For reactions involving this compound, the strong absorption band of the P=O bond and the P-Cl bond can be monitored. As the reaction proceeds, the intensity of the P-Cl absorption band would decrease, while new bands corresponding to the functional groups of the product would appear. For example, in a hydrolysis reaction, the appearance of a broad O-H stretching band would indicate the formation of methylphenylphosphinic acid.

Detailed Research Findings: In-situ FTIR has been successfully employed to monitor the formation of diazonium salts and their subsequent reactions. mdpi.com This technique allows for the precise determination of reaction endpoints and the identification of intermediates, eliminating the need for time-consuming offline analyses like HPLC or TLC. mdpi.com Similarly, it has been used to monitor electrochemically controlled organic reactions, providing kinetic profiles and mechanistic insights. rsc.orgnih.gov

| Functional Group | Characteristic IR Absorption Frequency (cm⁻¹) | Significance in Monitoring |

| P=O (Phosphinyl) | 1200 - 1300 | Intensity changes indicate conversion of the phosphinyl group. |

| P-Cl | 450 - 600 | Disappearance indicates consumption of this compound. |

| O-H (in product acid) | 2500 - 3300 (broad) | Appearance indicates hydrolysis to the corresponding phosphinic acid. |

| P-O-C (in product ester) | 950 - 1100 | Appearance indicates formation of a phosphinate ester. |

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive technique for separating and identifying volatile and thermally stable compounds in a mixture. For the analysis of reactive compounds like this compound, derivatization is often necessary to improve volatility and stability. rsc.orgnih.gov For instance, reaction with an alcohol can convert the chloride to a more stable ester, which can then be readily analyzed by GC-MS. rsc.org By taking aliquots from the reaction mixture at different times, derivatizing them, and analyzing them by GC-MS, the progress of the reaction can be monitored. The retention time of the peak corresponding to the derivatized this compound would decrease in intensity, while peaks corresponding to the derivatized products would appear and increase in intensity. The mass spectrometer provides structural information, confirming the identity of the components.

Detailed Research Findings: Studies on the analysis of chemical warfare agent precursors, which include various phosphorus chlorides, have demonstrated the effectiveness of derivatization followed by GC-MS analysis. rsc.org Derivatization with alcohols in the presence of a base like pyridine (B92270) has been shown to be a reliable method for converting reactive chlorides into stable derivatives suitable for GC-MS analysis. rsc.org

| Compound (as Ester Derivative) | Typical Retention Time Range (min) | Derivatizing Agent |

| Methylphenylphosphinate Ester | 5 - 15 | Alcohols (e.g., Methanol, Ethanol) |

| Product Ester 1 | Varies based on structure | Alcohols (e.g., Methanol, Ethanol) |

| Product Ester 2 | Varies based on structure | Alcohols (e.g., Methanol, Ethanol) |

Note: Retention times are highly dependent on the GC column, temperature program, and the specific derivative formed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating and quantifying compounds in a liquid mixture, and it is particularly well-suited for non-volatile or thermally labile compounds that are not amenable to GC analysis. chromatographyonline.com For monitoring reactions of this compound, reversed-phase HPLC is a common choice. The reaction mixture can be injected directly (after appropriate dilution) onto the HPLC column. The separation is based on the polarity of the components. As the reaction progresses, the peak corresponding to the more polar this compound would decrease in area, while peaks for less or more polar products would emerge. A UV detector is often used for detection, as the phenyl group in the molecule absorbs UV light.

Detailed Research Findings: HPLC methods have been extensively developed for the analysis of various organophosphorus compounds, including pesticides. chromatographyonline.comchromatographyonline.comsigmaaldrich.com These methods demonstrate the capability of HPLC to separate complex mixtures of organophosphorus compounds and their degradation products, making it an effective tool for reaction monitoring. chromatographyonline.comchromatographyonline.com By using a suitable stationary phase and mobile phase composition, baseline separation of reactants and products can be achieved, allowing for accurate quantification. ijcmas.com

| Compound | Typical Retention Time Range (min) | Mobile Phase Example |

| This compound | 2 - 5 | Acetonitrile (B52724)/Water with acid modifier |

| Reaction Product 1 | Varies based on polarity | Acetonitrile/Water with acid modifier |

| Reaction Product 2 | Varies based on polarity | Acetonitrile/Water with acid modifier |

Note: Retention times are dependent on the specific HPLC column, mobile phase composition, and flow rate.

Theoretical and Computational Studies of Methylphenylphosphinic Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. These methods allow for the detailed characterization of molecular properties and the prediction of chemical reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methodologies in computational chemistry for studying molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, building upon the Schrödinger equation. In contrast, DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost that makes them highly suitable for a wide range of molecular systems. nih.govnih.gov

The reactivity of a molecule is intrinsically linked to its electronic structure, which can be described by its molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density. The HOMO-LUMO energy gap is a critical parameter for evaluating molecular chemical stability; a larger gap implies higher stability. conicet.gov.ar

| Atom | POF₃ | POCl₃ | POBr₃ |

|---|---|---|---|

| P | 2.478 | 1.360 | 1.060 |

| O | -0.911 | -0.809 | -0.798 |

| X (Halogen) | -0.522 | -0.184 | -0.087 |

Reaction Mechanism Simulations and Transition State Identification

Understanding how a reaction proceeds from reactants to products requires mapping the energetic landscape of the transformation. Computational simulations are essential for identifying the lowest energy path and characterizing the high-energy transition state that governs the reaction rate.

A Potential Energy Surface (PES) represents the energy of a molecule as a function of its geometry. A relaxed PES scan involves systematically changing a specific geometric parameter (like a bond length or angle) while optimizing all other parameters to find the lowest energy pathway for a reaction. uni-muenchen.devisualizeorgchem.com This technique is instrumental in locating the approximate geometry of transition states. uni-muenchen.deresearchgate.net

Once a transition state is located, its identity is confirmed by ensuring it connects the reactants and products. This is achieved through Intrinsic Reaction Coordinate (IRC) analysis. missouri.eduq-chem.comrowansci.com An IRC calculation traces the minimum energy path downhill from the transition state on the PES, with one direction leading to the reactants and the other to the products. rowansci.comscm.com This method provides a clear and unambiguous picture of the reaction mechanism, confirming that a calculated transition state is indeed the correct one for the reaction under study. missouri.edunih.gov For example, in SN2 reactions, IRC calculations are routinely used to verify that the pentacoordinate transition state correctly links the initial reactant complex to the final product complex. nih.gov

Computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters that govern a chemical reaction. By calculating the energies of reactants, transition states, and products, key values such as activation energies (ΔGǂ), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG) can be determined. nih.govnih.gov These parameters provide a theoretical basis for understanding reaction rates and equilibrium positions. nih.govrsc.org

An experimental kinetic study on the pyridinolysis of methylphenylphosphinic chloride in acetonitrile (B52724) at –20.0 °C revealed complex behavior. researchgate.net The study produced biphasic concave downward Hammett and Brönsted plots, which suggested a change in the rate-limiting step of the mechanism. For weakly basic pyridines, the rate-limiting step was proposed to be bond-breaking, while for strongly basic pyridines, it shifted to bond-formation. researchgate.net Such experimental findings are often complemented by computational studies to provide a more detailed mechanistic picture and validate the proposed energy profiles.

| Parameter | Weakly Basic Pyridines | Strongly Basic Pyridines |

|---|---|---|

| Hammett ρₓ value | -5.67 | 2.94 |

| Brönsted βₓ value | 1.11 | -0.48 |

Solvent Effects Modeling

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on molecular structure, stability, and reactivity. Computational models have been developed to account for these crucial interactions. One of the most common approaches is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. rsc.org

This approach allows for the calculation of molecular properties and reaction profiles in a simulated solvent environment, providing insights into how the solvent stabilizes or destabilizes reactants, products, and transition states. For example, DFT studies on the reaction of chloromethyl derivatives with trimethylamine (B31210) optimized all structures in the gas phase, chloroform, and water to evaluate the influence of the solvent on activation barriers and conformational changes. nih.gov Similarly, the significant red-shift observed in the electronic spectrum of dyes like Nile Red with increasing solvent polarity has been successfully modeled using these techniques. rsc.org For the pyridinolysis of this compound, which was studied in acetonitrile, computational modeling of solvent effects would be essential to fully rationalize the observed kinetic data and the proposed mechanistic shift. researchgate.net

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of chiral molecules like this compound. Techniques such as Density Functional Theory (DFT) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Vibrational Circular Dichroism (VCD) spectra. nih.govresearchgate.netnih.gov VCD spectroscopy is particularly sensitive to the absolute configuration of chiral molecules, and the comparison between experimental and DFT-calculated spectra is a powerful tool for stereochemical assignment. nih.govnih.govresearchgate.net

The prediction of NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard approach to aid in the structural elucidation of complex molecules. nih.govresearchgate.net While general DFT studies on organophosphorus compounds exist, specific computational spectroscopic data for this compound is not prominently featured in the reviewed literature. nih.govmdpi.com

Chiral recognition is a fundamental process in chemistry and biology, and computational modeling can provide detailed insights into the underlying mechanisms. mdpi.com For chiral molecules like this compound, understanding how they interact with other chiral molecules or chiral environments is crucial. Computational methods can be used to model the diastereomeric complexes formed between a chiral host and the enantiomers of a chiral guest, elucidating the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that lead to enantioselective recognition. mdpi.comwiley-vch.de Although the search did not yield studies focused on the chiral recognition mechanisms of this compound itself, the principles and computational approaches are well-documented for other chiral systems, including organophosphorus compounds. nih.govmdpi.commdpi.comrsc.org